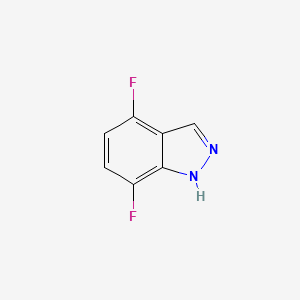

4,7-difluoro-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,7-difluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDRPWSWQBCAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1F)C=NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646723 | |

| Record name | 4,7-Difluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-68-3 | |

| Record name | 4,7-Difluoro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Difluoro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,7 Difluoro 1h Indazole and Diversely Fluorinated Indazole Derivatives

Classical Indazole Synthesis Routes Applicable to Fluorinated Precursors

Classical methods for indazole synthesis have been adapted to incorporate fluorine-substituted precursors, providing foundational routes to compounds like 4,7-difluoro-1H-indazole. These strategies typically involve the formation of the pyrazole (B372694) ring onto a pre-functionalized benzene (B151609) ring.

Condensation Reactions of Hydrazines with Ortho-Fluoro Carbonyl Derivatives

A practical and widely used method for synthesizing indazoles involves the condensation of ortho-halogenated benzaldehydes with hydrazine (B178648). nih.govresearchgate.net This approach is particularly effective for preparing fluorinated indazoles from o-fluorobenzaldehydes. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic aromatic substitution of the fluorine atom to close the pyrazole ring. researchgate.net

To circumvent challenges such as the competitive Wolf-Kishner reduction that can occur in direct preparations from aldehydes, a modified approach using O-methyloximes of o-fluorobenzaldehydes has been developed. nih.govuq.edu.au Reacting the E-isomers of these methyloxime derivatives with hydrazine effectively eliminates the formation of undesired fluorotoluene byproducts. researchgate.netuq.edu.au The reaction conditions are generally mild, making this a reliable method for accessing various substituted indazoles. google.com

Table 1: Synthesis of Indazoles from o-Fluorobenzaldehyde Derivatives and Hydrazine

| Starting Material | Product | Key Features | Reference |

| o-Fluorobenzaldehydes | Indazoles | Direct condensation, potential for Wolf-Kishner reduction side products. | nih.govresearchgate.net |

| O-Methyloximes of o-fluorobenzaldehydes (E-isomers) | Indazoles | Eliminates competitive Wolf-Kishner reduction, providing a cleaner reaction. | nih.govuq.edu.au |

| O-Methyloximes of o-fluorobenzaldehydes (Z-isomers) | 3-Aminoindazoles | Reaction proceeds through a benzonitrile (B105546) intermediate. | uq.edu.au |

Cyclization Approaches Utilizing Fluorinated Acetophenones

Another classical strategy involves the cyclization of hydrazones derived from fluorinated acetophenones. Research has demonstrated the synthesis of substituted indazoles through the intramolecular cyclization of various hydrazones of substituted acetophenones and benzophenones in the presence of polyphosphoric acid (PPA). researchgate.net This acid-catalyzed cyclization provides a direct route to the indazole core. For instance, the cyclization of 2,6-dialkoxy acetophenone (B1666503) hydrazones has been shown to yield 3-methyl-4-alkoxyindazoles. researchgate.net This methodology can be applied to fluorinated acetophenone precursors to generate the corresponding fluorinated indazoles.

More recent developments have explored Brønsted acid-promoted intramolecular cyclization of o-(1-arylvinyl) acetophenone derivatives in the presence of tosylhydrazine, which leads to polysubstituted indenes via a cationic cyclization pathway. rsc.org While this specific outcome is not an indazole, the underlying principle of activating acetophenone derivatives for cyclization is relevant. The choice of reagents and reaction conditions is critical in directing the cyclization towards the desired indazole product.

Advanced Synthetic Strategies for Substituted Fluorinated Indazoles

To overcome the limitations of classical methods and to allow for more diverse substitution patterns, advanced synthetic strategies have been developed. These often rely on transition-metal catalysis to facilitate key bond-forming steps, such as intramolecular C-H amination, providing efficient access to complex fluorinated indazoles. nih.govmdpi.com

Metal-Catalyzed Intramolecular C-H Amination Reactions

Metal-catalyzed intramolecular C-H amination has emerged as a powerful tool for the synthesis of N-heterocycles, including indazoles. nih.gov This strategy involves the direct formation of a C-N bond by activating a C-H bond on the aromatic ring, leading to cyclization. Various metal catalysts, including those based on palladium and copper, have been successfully employed for this transformation. nih.gov

Palladium catalysts are highly effective in promoting intramolecular C-H amination reactions to form indazoles. nih.gov For example, a ligand-free palladium-catalyzed C-H amination of aminohydrazones has been reported for the synthesis of 1H-indazoles. nih.gov This method demonstrates the utility of palladium in forging the critical N-N bond and subsequent cyclization. Furthermore, palladium-catalyzed tandem reactions, such as the fluorination and cyclization of enynes, highlight the capability of palladium to construct fluorinated heterocyclic systems, a strategy that could be adapted for indazole synthesis. nih.gov

Table 2: Examples of Palladium-Catalyzed Cyclizations for Heterocycle Synthesis

| Reaction Type | Substrates | Catalyst System | Product Type | Reference |

| Intramolecular C-H Amination | Aminohydrazones | Palladium catalyst (ligand-free) | 1H-Indazoles | nih.gov |

| Tandem Fluorination and Cyclization | Enynes | Palladium catalyst | Fluorinated Lactams | nih.gov |

| Cycloisomerization | 1,6-Enynes | Palladium acetate (B1210297) with N,P-ligands | Substituted cyclopentenes | researchgate.net |

| Tandem Cyclization and Silylation | 1,6-Enynes and disilanes | Palladium catalyst | Silyl Benzofurans | rsc.org |

Copper catalysts offer a cost-effective and efficient alternative for the synthesis of indazoles via cyclization. organic-chemistry.org Copper(I) and Copper(II) salts have been shown to mediate a variety of cyclization reactions to form the indazole ring system. nih.govresearchgate.net

One notable method is the copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to yield 2H-indazoles. organic-chemistry.org In this process, the copper catalyst is crucial for the formation of both the C-N and N-N bonds. organic-chemistry.org Another approach involves the Cu(OAc)2-mediated N-N bond formation from ketimine intermediates, which are prepared from o-aminobenzonitriles. nih.gov Additionally, Cu2O has been used to mediate the cyclization of o-haloaryl N-sulfonylhydrazones to produce 1H-indazoles. researchgate.net These copper-mediated methods often exhibit broad substrate scope and high tolerance for various functional groups, making them valuable for the synthesis of diversely substituted and fluorinated indazoles. organic-chemistry.orgnih.gov

Table 3: Overview of Copper-Mediated Indazole Synthesis

| Method | Starting Materials | Catalyst | Key Transformation | Reference |

| Three-Component Reaction | 2-Bromobenzaldehydes, primary amines, sodium azide | Copper(I) oxide nanoparticles (Cu2O-NP) | C-N and N-N bond formation | organic-chemistry.org |

| N-N Bond Formation | o-Aminobenzonitriles and organometallic reagents | Copper(II) acetate (Cu(OAc)2) | Oxidative cyclization of ketimine intermediate | nih.gov |

| Cyclization of Hydrazones | o-Haloaryl N-sulfonylhydrazones | Copper(I) oxide (Cu2O) | Thermo-induced isomerization and cyclization | researchgate.net |

| C-H Amination | 2H-Indazoles and N-Fluorobenzenesulfonimide | Copper catalyst | Direct amidation of heterocycles | scilit.com |

Rhodium-Promoted C-H Activation and Cross-Coupling

Rhodium-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis and functionalization of indazoles. nih.govrsc.org This approach allows for the direct formation of C-C and C-N bonds, bypassing the need for pre-functionalized starting materials.

One notable strategy involves the Rh(III)-catalyzed double C-H activation and C-H/C-H cross-coupling of readily available aldehyde phenylhydrazones to construct functionalized 1H-indazoles. nih.govrsc.org This method is scalable and demonstrates good functional-group compatibility, affording a variety of 1H-indazoles in moderate to high yields. nih.gov Mechanistic studies suggest the reaction proceeds through a cascade involving C(aryl)-H bond metalation, C(aldehyde)-H bond insertion, and reductive elimination. nih.govrsc.org

Another rhodium(III)-catalyzed approach enables a formal [4+1] annulation for preparing N-aryl-2H-indazoles from azobenzenes and aldehydes. nih.govacs.orgnih.gov The azo group directs the ortho C-H bond activation, followed by addition to the aldehyde. A subsequent cyclative capture, where the initially formed hydroxyl group acts as a leaving group, leads to the formation of the 2H-indazole ring. nih.gov This one-step synthesis is highly compatible with various functional groups. nih.govacs.org

The versatility of rhodium catalysis is further demonstrated in the synthesis of spirocyclic indazole derivatives through a [4 + 1] spiroannulation of N-aryl phthalazine-diones with diazo compounds. rsc.org This process involves C-H activation, carbene insertion, and a nucleophilic addition sequence. rsc.org Additionally, rhodium catalysis facilitates the regioselective C2-H alkylation of indoles with diazo compounds, showcasing its utility in functionalizing related heterocyclic systems. mdpi.com

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Rh(III) | Aldehyde Phenylhydrazones | Functionalized 1H-Indazoles | Double C-H activation, Scalable, Good functional-group compatibility. nih.govrsc.org |

| Rh(III) | Azobenzenes, Aldehydes | N-Aryl-2H-Indazoles | Formal [4+1] annulation, Azo-directing group, One-step synthesis. nih.govacs.orgnih.gov |

| Rh(III) | N-Aryl Phthalazine-diones, Diazo Compounds | Spirocyclic Indazole Derivatives | [4+1] Spiroannulation, High atom-economy. rsc.org |

N-Difluoromethylation and Isomer Separation in Indazole Systems

The introduction of a difluoromethyl (CHF2) group at the nitrogen atoms of the indazole ring is a valuable modification in drug discovery. A convenient method for the N-difluoromethylation of substituted indazoles has been developed, yielding both 1-difluoromethyl and 2-difluoromethyl isomers in high yields. researchgate.netnuph.edu.ua The reaction typically involves using reagents like chlorodifluoromethane (B1668795) (CHClF2) in the presence of a base. thieme-connect.com

A significant challenge in this synthesis is the separation of the resulting N-1 and N-2 isomers. nuph.edu.ua The ratio of these isomers is influenced by steric hindrance from substituents on the indazole ring. For instance, substituents at the C4, C5, or C6 positions result in isomer ratios close to 1:1. researchgate.net However, a bulky substituent at the C7 position, such as a bromine atom, sterically hinders the N-1 position, leading to the 2-difluoromethyl derivative as the major product with a 1:3 ratio. researchgate.net Conversely, a substituent at the C3 position increases the proportion of the N-1 isomer. researchgate.net

Effective separation of these isomers has been achieved, allowing for their individual study and further functionalization. researchgate.netnuph.edu.ua The separated difluoromethylindazole derivatives, such as those containing bromine, iodine, or nitro groups, can be converted into corresponding amines, carboxylic acid esters, and boric acid esters. nuph.edu.ua The structures of the separated isomers are typically confirmed using advanced NMR spectroscopy techniques. researchgate.netnuph.edu.ua

| Substituent Position | Effect on N-Difluoromethylation | Typical N-1:N-2 Isomer Ratio | Reference |

|---|---|---|---|

| C4, C5, or C6 | Minimal steric hindrance | ~1:1 | researchgate.net |

| C7 (e.g., Bromine) | Steric hindrance at N-1 | 1:3 | researchgate.net |

| C3 (e.g., Bromine) | Steric hindrance favors N-1 | 3:1 | researchgate.net |

| C3 (e.g., Iodine) | Increased steric hindrance favors N-1 | 4:1 | researchgate.net |

Functionalization during Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for forming C-C bonds, widely used in the functionalization of heterocyclic compounds like indazoles. nih.gov This palladium-catalyzed reaction couples organoboron compounds with organic halides or triflates under mild conditions and exhibits broad functional group tolerance. nih.govresearchgate.net

This methodology has been successfully applied to synthesize a variety of functionalized indazole derivatives. For instance, C-3 functionalization of 1H-indazole can be achieved through the Suzuki-Miyaura coupling of 3-iodo-1H-indazole with various organoboronic acids. mdpi.comresearchgate.net Ferrocene-based palladium complexes have shown excellent catalytic activity in these transformations. mdpi.com The reaction conditions, including the choice of catalyst and solvent, significantly influence the yield of the coupled products. mdpi.com

The Suzuki-Miyaura reaction is also crucial for introducing aryl and heteroaryl groups at other positions of the indazole ring. A regioselective C7-bromination of 4-substituted 1H-indazoles provides the necessary precursor for a subsequent palladium-mediated Suzuki-Miyaura coupling with aryl boronic acids. nih.gov This two-step sequence allows for the synthesis of novel C7-arylated 4-substituted 1H-indazoles in moderate to good yields. nih.gov Similarly, trifluoromethylated pyrimido[1,2-b]indazole derivatives, which possess a reactive chlorine atom, can be efficiently arylated via Suzuki-Miyaura coupling, leading to highly diverse structures. mdpi.com

| Indazole Precursor | Coupling Partner | Catalyst/Conditions | Functionalized Product | Reference |

|---|---|---|---|---|

| 3-Iodo-1H-indazole | Organoboronic acids | PdCl2(dppf) in BMImBF4 | 3-Aryl/Heteroaryl-1H-indazoles | mdpi.comresearchgate.net |

| 7-Bromo-4-sulfonamido-1H-indazole | Aryl boronic acids | Palladium catalyst | 7-Aryl-4-sulfonamido-1H-indazoles | nih.gov |

| 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 4-Methoxyphenylboronic acid | PdCl2(PPh3)2, Na2CO3 | 4-(4-Methoxyphenyl)-2-(trifluoromethyl)pyrimido[1,2-b]indazole | mdpi.com |

Oxidative Demethylation and Nitro Group Reduction for Indazole-4,7-dione Formation

Indazole-4,7-diones are an important class of compounds, recognized as a promising scaffold for developing bromodomain inhibitors. nih.gov The synthesis of these structures often involves multi-step sequences starting from substituted indazoles. A key transformation in accessing the 4,7-dione core can involve the manipulation of precursor molecules through oxidation and reduction steps.

For instance, the synthesis of 1H-indazole-4,7-diols can be achieved via a one-pot [3+2] cycloaddition approach in water, using iodobenzene (B50100) diacetate as a mild oxidant. thieme-connect.de These diols are direct precursors to the corresponding diones through a simple oxidation step.

While direct examples of oxidative demethylation followed by nitro group reduction for the specific formation of 4,7-difluoro-indazole-4,7-dione are not detailed in the provided sources, analogous transformations are common in heterocyclic chemistry. The reduction of a nitro group to an amine is a standard procedure, often followed by oxidation to a quinone system. For example, in the synthesis of azolo[1,5-a]pyrimidines, the reduction of a nitro group can lead to spontaneous aromatization of the heterocyclic system, a process termed "reductive autoaromatization". mdpi.com Such strategies, combining reduction and oxidation, are fundamental in constructing quinone-type heterocyclic scaffolds like indazole-4,7-diones. The synthesis of related 1H-indole-4,7-diones has also been reported, providing further precedent for the construction of this type of framework. nih.govresearchgate.net

Regioselective Synthesis of Fluoro-Substituted Indazoles

Achieving regioselectivity is a critical aspect of synthesizing specifically substituted fluoro-indazoles. Direct fluorination methods and the strategic placement of functional groups that direct subsequent reactions are key strategies.

A simple and metal-free method for the direct, regioselective C-3 fluorination of 2H-indazoles has been developed using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent. organic-chemistry.org The reaction proceeds efficiently in water under ambient air, demonstrating high selectivity for the C-3 position and tolerance for a wide range of substituents. organic-chemistry.org Mechanistic studies suggest the reaction follows a radical pathway. organic-chemistry.org

While direct fluorination is one approach, regioselectivity can also be controlled during the construction of the indazole ring or through subsequent functionalization of a pre-formed core. For example, procedures have been developed for the high-yielding, regioselective synthesis of 2H-indazoles through the direct alkylation of indazoles with various electrophiles. rsc.orgresearchgate.net The choice of reagents and reaction conditions can dictate whether alkylation occurs at the N-1 or N-2 position. beilstein-journals.orgbeilstein-journals.org By controlling the substitution pattern, specific sites on the indazole ring can be activated or blocked, thereby directing further modifications, including the introduction of fluorine atoms or fluoroalkyl groups.

Reactivity Profile and Derivatization Strategies of 4,7 Difluoro 1h Indazole Framework

Electrophilic Aromatic Substitution Reactions on the Fluorinated Benzene (B151609) Ring

The presence of two strongly electron-withdrawing fluorine atoms on the benzene ring of 4,7-difluoro-1H-indazole significantly influences its susceptibility to electrophilic aromatic substitution (EAS). These reactions are generally more challenging compared to the parent 1H-indazole due to the deactivating effect of the fluorine substituents.

Nitration is a classic example of an electrophilic aromatic substitution reaction. Studies on related difluoro-1H-indazole systems, such as 4,6-difluoro-3-methyl-1H-indazole and 6,7-difluoro-3-methyl-1H-indazole, have shown that nitration is possible under strongly acidic conditions. For instance, the nitration of 1H-indazole itself typically yields the 5-nitro-1H-indazole as the major product researchgate.net. In the case of 6,7-difluoro-3-methyl-1H-indazole, the expected product is the 5-nitro derivative, though the reaction is impeded by the deactivating nature of the two fluorine atoms researchgate.net. The reaction of 4,6-difluoro-3-methyl-1H-indazole with nitric acid in sulfuric acid, however, leads to the formation of 4,6-difluoro-3-methyl-7-nitro-1H-indazole researchgate.net. This suggests that for this compound, nitration would likely occur at one of the available positions on the benzene ring, with the precise location being influenced by the combined directing effects of the fluorine atoms and the pyrazole (B372694) moiety.

| Starting Material | Nitrating Agent | Product | Reference |

| 6,7-difluoro-3-methyl-1H-indazole | HNO₃/H₂SO₄ | 6,7-difluoro-3-methyl-5-nitro-1H-indazole | researchgate.net |

| 4,6-difluoro-3-methyl-1H-indazole | HNO₃/H₂SO₄ | 4,6-difluoro-3-methyl-7-nitro-1H-indazole | researchgate.net |

Fluorine atoms exert a dual influence on electrophilic aromatic substitution reactions. Inductively, they are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack researchgate.net. This effect makes reactions like nitration more difficult to achieve, often requiring harsher reaction conditions.

N-Substitution Reactions of the Indazole Heterocycle

The pyrazole moiety of the indazole ring contains two nitrogen atoms, N1 and N2, both of which are potential sites for substitution reactions such as alkylation and acylation. The regioselectivity of these reactions is a critical aspect in the functionalization of the indazole core.

The direct alkylation of 1H-indazoles typically results in a mixture of N1- and N2-substituted products nih.gov. The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the substituents on the indazole ring nih.govresearchgate.net. For instance, the use of sodium hydride in tetrahydrofuran has been shown to be a promising system for achieving N1-selective alkylation for a range of substituted indazoles nih.govbeilstein-journals.org.

Acylation reactions of indazoles also lead to N1 and N2 isomers. Regioselective N-acylation to favor the N1 substituted product has been suggested to occur via isomerization of the initially formed N2-acylindazole to the more thermodynamically stable N1 regioisomer nih.govbeilstein-journals.org.

| Reaction Type | Reagents | General Outcome |

| N-Alkylation | Alkyl halide, Base | Mixture of N1 and N2 isomers |

| N-Acylation | Acyl chloride, Base | Mixture of N1 and N2 isomers, often favoring the N1 product |

The two possible isomers resulting from N-substitution are the 1H-indazole and 2H-indazole derivatives. The 1H-indazole tautomer is generally considered to be thermodynamically more stable than the corresponding 2H-tautomer nih.gov. This difference in stability can be exploited to achieve regioselective synthesis. For example, thermodynamic equilibration can favor the formation of the N1-substituted product nih.govbeilstein-journals.org.

The substituents on the indazole ring can also have a significant impact on the N1/N2 regioselectivity. Electron-withdrawing groups at the C7 position, for instance, have been shown to confer excellent N2 regioselectivity in N-alkylation reactions nih.govbeilstein-journals.org. In the case of this compound, the strong electron-withdrawing fluorine atom at the 7-position would be expected to favor the formation of the N2-substituted product during alkylation.

Advanced Spectroscopic and Structural Characterization of 4,7 Difluoro 1h Indazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural assignment of 1- and 2-substituted indazoles, as the spectra for different isomers are typically distinct enough for diagnostic purposes. nih.gov Multinuclear NMR experiments, including ¹H, ¹³C, ¹⁹F, and ¹⁵N, provide a comprehensive picture of the molecular framework.

Proton NMR spectroscopy provides crucial information about the number, environment, and connectivity of hydrogen atoms in the molecule. In substituted indazoles, the chemical shifts and coupling constants of the aromatic protons are highly informative. For instance, in 1-substituted indazoles, the proton at position 3 (H3) typically appears as a singlet or a narrow doublet, while the protons on the benzene (B151609) ring (H4, H5, H6, H7) resonate in the aromatic region, often as doublets or triplets depending on their neighbors. nih.gov

The presence of fluorine atoms, as in 4,7-difluoro-1H-indazole, significantly influences the ¹H NMR spectrum. The electronegative fluorine atoms cause deshielding of adjacent protons, and importantly, introduce proton-fluorine (H-F) coupling. These couplings, which occur over multiple bonds, are key indicators for assigning proton signals. For example, in 4,6-difluoro-3-methyl-1H-indazole, the H5 proton appears as a doublet of doublets due to coupling with both F4 and F6. researchgate.net Similarly, the H7 proton shows coupling to the F6 fluorine. researchgate.net

| Proton | 4,6-Difluoro-3-methyl-1H-indazole | 6,7-Difluoro-3-methyl-1H-indazole |

|---|---|---|

| 3-CH₃ | 2.47 (t, ⁵JH,F4 = 1.9) | 2.52 (t, ⁵JH,F7 = 2.0) |

| H4 | - | 7.52 (ddd, ³JH5,H4 = 8.8, ⁴JF6,H4 = 6.1, ⁴JF7,H4 = 1.5) |

| H5 | 7.02 (dd, ³JH5,F6 = 10.1, ⁴JH5,H7 = 2.1) | 7.09 (ddd, ³JH5,H4 = 8.8, ³JH5,F6 = 10.8, ⁴JH5,F7 = 0.8) |

| H7 | 7.40 (dd, ³JH7,F6 = 8.8, ⁴JH7,H5 = 2.1) | - |

| NH | 12.91 (s) | 13.16 (s) |

¹³C NMR spectroscopy is a particularly powerful method for assigning the substitution pattern in indazoles. nih.govresearchgate.net The chemical shifts of the carbon atoms are sensitive to the electronic environment, with carbons bonded to electronegative atoms like nitrogen or fluorine appearing at a lower field (higher ppm). libretexts.org

The most significant feature in the ¹³C NMR spectrum of fluorinated indazoles is the presence of carbon-fluorine (C-F) coupling constants. Direct, one-bond couplings (¹JC,F) are typically very large (around 240-260 Hz), while couplings over two (²JC,F), three (³JC,F), and even more bonds are also observed, providing invaluable structural information. researchgate.net These couplings allow for the unambiguous assignment of the fluorinated positions and adjacent carbons. For instance, C4 and C7 in this compound would each show a large one-bond coupling to their respective fluorine atoms. The chemical shifts of carbons in the indazole ring remain relatively constant despite changes in distant functional groups, which aids in the assignment of N-1 versus N-2 isomers. nih.gov

| Carbon | 4,6-Difluoro-3-methyl-1H-indazole | 6,7-Difluoro-3-methyl-1H-indazole |

|---|---|---|

| 3-CH₃ | 10.0 (q, ⁴JC,F4 = 4.1) | 9.1 (q, ⁴JC,F7 = 4.2) |

| C3 | 141.4 (dd, ³JC,F4 = 11.2, ⁵JC,F6 = 3.0) | 140.2 (t, ⁵JC,F6 = ⁵JC,F7 = 2.5) |

| C3a | 117.8 (d, ²JC,F4 = 17.6) | 123.6 (dd, ²JC,F7 = 14.8, ⁴JC,F6 = 2.1) |

| C4 | 150.9 (dd, ¹JC,F4 = 244.1, ³JC,F6 = 13.0) | 110.6 (dd, ²JC,F7 = 7.7, ³JC,F6 = 3.6) |

| C5 | 96.7 (dd, ²JC,F4 = 27.8, ²JC,F6 = 27.8) | 116.3 (dd, ²JC,F6 = 22.0, ³JC,F7 = 3.2) |

| C6 | 159.2 (dd, ¹JC,F6 = 240.2, ³JC,F4 = 12.7) | 145.4 (dd, ¹JC,F6 = 245.0, ²JC,F7 = 13.8) |

| C7 | 98.3 (dd, ²JC,F6 = 25.0, ⁴JC,F4 = 4.1) | 137.9 (dd, ¹JC,F7 = 247.0, ²JC,F6 = 13.1) |

| C7a | 139.7 (dd, ⁴JC,F6 = 3.8, ⁴JC,F4 = 3.8) | 128.8 (d, ³JC,F7 = 5.2) |

With a 100% natural abundance and a wide chemical shift range, ¹⁹F NMR is a highly sensitive and suitable method for analyzing fluorinated compounds. nih.gov The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making this technique excellent for identifying the position of fluorine atoms on the indazole ring.

In difluorinated indazoles, the ¹⁹F NMR spectrum will show distinct signals for each fluorine atom, unless they are chemically equivalent. These signals are often split into complex multiplets due to homonuclear fluorine-fluorine (F-F) and heteronuclear fluorine-proton (F-H) couplings. For example, in 6,7-difluoro-3-methyl-1H-indazole, the F6 signal is a doublet of multiplets due to a large coupling with H5 and smaller couplings with F7 and H4. The F7 signal is a doublet of triplets due to coupling with F6 and the methyl protons. researchgate.net These coupling patterns are crucial for confirming assignments made from ¹H and ¹³C NMR spectra.

| Fluorine | 4,6-Difluoro-3-methyl-1H-indazole | 6,7-Difluoro-3-methyl-1H-indazole |

|---|---|---|

| F4 | -133.5 (m) | - |

| F6 | -114.7 (ddd, ³JF6,H5 = 10.1, ³JF6,H7 = 8.8, ⁴JF6,F4 = 20.2) | -147.2 (dm, ³JF6,H5 = 10.8) |

| F7 | - | -152.0 (dt, ³JF7,F6 = 19.8, ⁵JF7,H(Me) = 2.0) |

Indazole exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being more stable. nih.gov Nitrogen NMR, particularly ¹⁵N NMR, is an exceptionally effective technique for studying this tautomerism. ncl.res.in The chemical shift of nitrogen is highly sensitive to its bonding environment (pyrrole-like vs. pyridine-like). A large chemical shift difference, often exceeding 20 ppm, exists between the nitrogen signals in different tautomeric or isomeric forms, making assignments unambiguous. researchgate.net

In the 1H-tautomer of an indazole, N1 is a pyrrole-type nitrogen bonded to a hydrogen, while N2 is a pyridine-type nitrogen. In the 2H-tautomer, these roles are reversed. This results in distinctly different ¹⁵N chemical shifts. For N-substituted indazole isomers, ¹⁵N NMR can definitively distinguish between N1 and N2 substitution. researchgate.net For example, in 4,6-difluoro-3-methyl-1H-indazole (an N1-H tautomer), the N1 signal appears at approximately -167 ppm, while the N2 signal is at -82 ppm, clearly differentiating the two nitrogen environments. researchgate.net

| Nitrogen | 4,6-Difluoro-3-methyl-1H-indazole | 6,7-Difluoro-3-methyl-1H-indazole |

|---|---|---|

| N1 | -167.3 | -164.7 |

| N2 | -82.0 | -84.1 |

Two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all ¹H, ¹³C, and ¹⁵N signals, especially in complex substituted indazoles. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, establishing the connectivity between adjacent protons. It is used to trace the spin systems within the benzene ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is fundamental for assigning the carbon signal corresponding to each protonated carbon. researchgate.netresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for assigning quaternary (non-protonated) carbons and for linking different fragments of the molecule, such as a methyl group to its point of attachment on the indazole ring (e.g., C3). researchgate.netresearchgate.net ¹H-¹⁵N HMBC experiments can similarly be used to confirm the assignment of nitrogen atoms by observing correlations to nearby protons. researchgate.net

ROESY (Rotating-frame Overhauser Effect Spectroscopy) / NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, even if they are not directly bonded. They are particularly useful for determining the relative stereochemistry and for distinguishing between isomers where spatial proximity of groups differs, such as confirming substitution patterns by observing through-space correlations between a substituent and a proton on the indazole ring. researchgate.netresearchgate.net

Vibrational Spectroscopy

In the IR spectrum of 1H-indazole, a broad band corresponding to the N-H stretching vibration is typically observed in the region of 3100-3300 cm⁻¹. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ is complex, containing characteristic stretching vibrations of the fused ring system. researchgate.net

For this compound, the most notable additional feature in the vibrational spectrum would be the strong absorption bands associated with the C-F stretching vibrations. These typically appear in the 1100-1300 cm⁻¹ region of the IR spectrum. The precise position and intensity of these bands can provide further confirmation of the fluoro-substitution pattern on the benzene ring.

Computational and Theoretical Investigations of 4,7 Difluoro 1h Indazole Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental tools for predicting the molecular properties of indazole derivatives. These methods are used to determine electronic structure, molecular orbital energies, and the stability of different isomers and tautomers.

Density Functional Theory (DFT) is a widely used computational method for investigating the chemical reactivity of molecules. researchgate.net It provides a balance between accuracy and computational cost, making it suitable for studying complex organic systems like indazoles. DFT calculations are employed to determine key quantum chemical parameters that describe the electronic properties and reactivity of a molecule. researchgate.netnih.gov

Common applications include the calculation of:

E(HOMO): The energy of the Highest Occupied Molecular Orbital, which relates to the molecule's ability to donate electrons.

E(LUMO): The energy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's ability to accept electrons.

Energy Gap (ΔE): The difference between E(LUMO) and E(HOMO), which is a crucial indicator of molecular stability and reactivity.

While specific DFT data for 4,7-difluoro-1H-indazole is not available, studies on related compounds like 4-fluoro-1H-indazole offer insight into the expected parameters. researchgate.net Calculations for these systems are often performed using the B3LYP functional with a 6-31G++(d,p) basis set in both gas and aqueous phases. researchgate.net

Table 1: Example Quantum Chemical Parameters for 4-Fluoro-1H-Indazole Calculated via DFT (B3LYP/6-31G++(d,p)) This data is for a related compound and serves as an illustrative example.

| Parameter | Gas Phase (eV) | Aqueous Phase (eV) |

|---|---|---|

| E(HOMO) | -6.65 | -6.71 |

| E(LUMO) | -0.63 | -0.71 |

| Energy Gap (ΔE) | 6.02 | 6.00 |

Data sourced from a theoretical evaluation of 4-fluoro-1H-indazole. researchgate.net

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data for parameterization. One such method, Møller–Plesset perturbation theory (MP2), is often used to calculate the relative stability of different molecular forms.

For the parent 1H-indazole, MP2/6-31G** calculations have been used to determine the stability of its two tautomers, 1H-indazole and 2H-indazole. nih.gov These studies show that the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹ in the gas phase. nih.gov Similar calculations would be necessary to determine the preferred tautomeric form of this compound and how the fluorine substituents influence its thermodynamic stability.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. This method allows for the calculation and prediction of electronic absorption spectra (like UV-Vis spectra) by determining the energies of electronic transitions between molecular orbitals. For a molecule like this compound, TD-DFT would be employed to understand its photophysical properties, predicting the wavelengths at which it absorbs light and the nature of the orbitals involved in these electronic transitions.

Mechanistic Studies of Indazole Reactions

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving indazoles. It allows researchers to map out reaction pathways, identify intermediate structures, and calculate the energy barriers associated with these transformations. nih.govmdpi.com

Theoretical calculations can model the entire course of a reaction. For instance, the mechanism of the addition of formaldehyde to 1H-indazole has been studied computationally. nih.gov These studies investigate the various possible reaction pathways, such as whether the reaction proceeds through neutral or protonated intermediates. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile of the reaction can be constructed. This analysis helps determine the most likely reaction mechanism by identifying the pathway with the lowest activation energy. nih.gov Such an approach could be applied to understand the reactivity of this compound in similar reactions.

Hydrogen bonding plays a critical role in the structure and reactivity of indazoles. nih.govmdpi.com In the solid state, indazole derivatives often form dimers or infinite chains through intermolecular hydrogen bonds, typically involving the N-H group of one molecule and the N2 atom of another. nih.govresearchgate.net These interactions can influence the compound's physical properties and can also play a mechanistic role in reactions. Computational models are used to study the strength and geometry of these hydrogen bonds and to explore how they might facilitate certain reaction pathways by stabilizing transition states or pre-organizing reactants. For example, in reactions involving proton transfer, a hydrogen-bonded network can provide a low-energy pathway for the proton to move between molecules.

Isotope Labeling in Mechanistic Investigations

Isotope labeling is a powerful technique used to trace the pathways of atoms through chemical reactions, providing invaluable insights into reaction mechanisms. By substituting an atom with its heavier, non-radioactive isotope (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can follow the labeled atom's fate using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The change in mass or magnetic properties of the nucleus allows for the differentiation between isotopically labeled and unlabeled molecules.

In the context of indazole chemistry, isotope labeling could be employed to elucidate the mechanisms of various reactions, such as electrophilic substitution, N-alkylation, or cycloaddition reactions. For instance, by labeling one of the nitrogen atoms with ¹⁵N, one could definitively track its position in the final product, helping to resolve ambiguities in reaction pathways. Similarly, deuterium labeling on the benzene (B151609) ring could help to understand the regioselectivity of substitution reactions and probe for the occurrence of kinetic isotope effects, which can provide evidence for the rate-determining step of a reaction.

Despite its potential, a thorough review of the scientific literature indicates that specific studies employing isotope labeling for mechanistic investigations of this compound have not been extensively reported. This suggests an area ripe for future research, where the application of isotopic labeling could significantly enhance the understanding of the reactivity and transformations of this fluorinated indazole derivative.

Theoretical Studies on Tautomeric Equilibria and Stability

Annular tautomerism is a characteristic feature of indazole systems, which can exist in two primary forms: the 1H- and 2H-tautomers, differing in the position of the hydrogen atom on the pyrazole (B372694) ring. The relative stability of these tautomers is a crucial factor influencing the molecule's chemical and biological properties. Computational chemistry provides a robust framework for investigating these tautomeric equilibria.

For the parent indazole molecule, theoretical calculations have consistently shown that the 1H-tautomer is more stable than the 2H-tautomer. nih.gov For instance, MP2/6-31G** calculations indicate that the 1H-tautomer of unsubstituted indazole is more stable by approximately 15 kJ·mol⁻¹ in the gas phase. nih.gov This preference is generally attributed to a more favorable distribution of electron density and aromaticity in the 1H form.

Computational studies on substituted indazoles, such as 1,5,6,7-tetrahydro-4H-indazol-4-ones, have utilized various levels of theory, including semi-empirical (AM1), ab initio Hartree-Fock (HF), and Density Functional Theory (DFT) with basis sets like 6-31G**, to predict the most stable tautomeric forms. nih.gov These studies have demonstrated that while the 1H-tautomer is often the most stable, the relative energies can be influenced by the nature and position of substituents. nih.gov

In the case of this compound, the presence of two electron-withdrawing fluorine atoms on the benzene ring is expected to influence the electronic structure and, consequently, the tautomeric equilibrium. While specific computational studies on the tautomerism of this compound are not prevalent in the literature, it is reasonable to extrapolate from the findings for the parent indazole and other substituted derivatives that the 1H-tautomer would still be the more stable form. The electron-withdrawing nature of the fluorine atoms would likely further stabilize the 1H form through inductive effects. Detailed DFT or ab initio calculations would be necessary to precisely quantify the energy difference between the 1H- and 2H-tautomers of this compound.

Spectroscopic Parameter Predictions and Validation

Computational methods are instrumental in predicting and validating spectroscopic parameters, providing a powerful synergy with experimental data for structure elucidation and characterization.

NMR Chemical Shift Calculations (GIAO)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR shielding tensors, which can then be converted to chemical shifts. nih.gov This method has proven to be highly effective for predicting the ¹H, ¹³C, and ¹⁵N NMR chemical shifts of various indazole derivatives. nih.gov DFT calculations, often using the B3LYP functional with basis sets such as 6-311++G(d,p), have provided a sound basis for experimental observations. nih.gov

For fluorinated organic compounds, GIAO calculations are also valuable for predicting ¹⁹F NMR chemical shifts. DFT calculations at the B3LYP/6-311++G(d,p) level have been shown to afford reliable ¹⁹F chemical shifts. researchgate.net The accuracy of these calculations is often improved when solvent effects are taken into account, for example, through the Polarizable Continuum Model (PCM).

For this compound, GIAO calculations would be expected to provide accurate predictions of its ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra. The calculated chemical shifts, when compared to experimental data, can confirm the molecular structure and aid in the unambiguous assignment of NMR signals. The table below illustrates the typical level of agreement that can be expected between experimental and GIAO-calculated chemical shifts for a related heterocyclic system, based on data for hexahydroindoles.

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) - GIAO |

|---|---|---|

| C1 | 27.30 | 28.65 |

| C2 | 129.73 | 131.01 |

| C3 | 135.87 | 135.49 |

| C4 | 58.60 | 59.62 |

| C5 | 50.07 | 51.05 |

| H17 | 2.20 | 2.62 |

| H18 | 2.24 | 2.71 |

| H19 | 5.80 | 6.32 |

| H20 | 5.63 | 6.50 |

Note: The data in this table is for illustrative purposes and is based on a hexahydroindole system to demonstrate the typical accuracy of GIAO calculations. Specific calculations for this compound would be required for its precise chemical shift predictions.

Vibrational Frequency Analysis

Computational vibrational frequency analysis is a powerful tool for predicting the infrared (IR) and Raman spectra of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the frequencies and intensities of the vibrational modes of a molecule. These calculations are typically performed using DFT methods, such as B3LYP, with appropriate basis sets.

The calculated vibrational frequencies serve as a unique fingerprint for a chemical compound and are invaluable for identifying and characterizing organic molecules. researchgate.net For this compound, a theoretical vibrational analysis would predict the frequencies of characteristic bond stretches (e.g., N-H, C-H, C=C, C-N, and C-F) and bending vibrations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. irjweb.com The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests high reactivity. irjweb.com

For this compound, the two fluorine atoms, being highly electronegative, are expected to have a significant impact on the frontier orbitals. They will act as electron-withdrawing groups, which generally leads to a lowering of both the HOMO and LUMO energy levels. The fluorine groups can be used to tune the energy gap of the molecule. ossila.com This tuning of the HOMO-LUMO gap is particularly relevant in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net An FMO analysis of this compound would provide valuable insights into its electronic properties and reactivity towards electrophiles and nucleophiles.

| Parameter | Significance |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.

Typically, regions of negative electrostatic potential, shown in red or yellow, are electron-rich and are susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons on heteroatoms. Conversely, regions of positive electrostatic potential, shown in blue, are electron-poor and are prone to nucleophilic attack. These regions are usually associated with hydrogen atoms attached to electronegative atoms.

For this compound, an MEP map would reveal the electron-rich and electron-poor regions of the molecule. It is expected that the nitrogen atoms of the pyrazole ring would be regions of negative potential, making them likely sites for protonation and coordination to metal ions. The hydrogen atom attached to the nitrogen (in the 1H-tautomer) would be a region of positive potential. The fluorine atoms would create a complex electrostatic landscape on the benzene ring, influencing the regioselectivity of substitution reactions. A study on the related 3-methyl-4,5,6,7-tetrafluoro-1H-indazole has highlighted the importance of understanding the electrostatic properties, which can be rationalized through computational methods. rsc.org MEP mapping provides a chemically intuitive picture of how the molecule will interact with other charged or polar species.

Based on a thorough review of available scientific literature, there is currently no specific published research detailing the Hirshfeld Surface Analysis, Natural Bond Orbital (NBO) Analysis, or Geometry Optimization and Conformational Analysis for the compound This compound .

Computational and theoretical studies have been conducted on various other indazole derivatives, including different isomers of difluoro-indazole and other substituted indazoles. These studies utilize methods such as Hirshfeld surface analysis to investigate intermolecular interactions, NBO analysis to understand electronic properties and bonding, and geometry optimization to determine stable molecular conformations.

However, specific data and detailed research findings pertaining to the computational and theoretical investigations of the this compound system, as outlined in the requested article structure, are not present in the accessible scientific domain. Therefore, it is not possible to provide an article with the requested detailed sections and data tables for this particular compound.

Strategic Applications of 4,7 Difluoro 1h Indazole in Advanced Organic Synthesis

Role as Versatile Building Block in Complex Molecule Construction

4,7-Difluoro-1H-indazole serves as a foundational component in the synthesis of more complex molecular architectures, particularly those with pharmaceutical relevance. The indazole core is a recognized "privileged scaffold" in drug discovery, appearing in numerous bioactive compounds. nih.govnih.gov The addition of fluorine atoms at the 4- and 7-positions enhances its utility by altering properties such as lipophilicity, metabolic stability, and binding affinity. nih.govorganic-chemistry.org

The synthesis of this building block is typically achieved through the cyclization of a corresponding fluorinated aryl ketone with hydrazine (B178648). For instance, the reaction of appropriately fluorinated acetophenones with hydrazine provides a direct route to difluoro-3-methyl-1H-indazoles. researchgate.net This accessibility allows for its use as a key intermediate in multi-step synthetic sequences. Its structural rigidity and the specific orientation of its nitrogen atoms make it an ideal anchor for constructing molecules designed to interact with specific biological targets. The fluorinated benzene (B151609) portion of the molecule can engage in various non-covalent interactions, including hydrogen bonds and π-stacking, which are crucial for molecular recognition processes. rsc.orgossila.com

Scaffold for Derivatization in Synthetic Method Development

The this compound nucleus provides a robust platform for exploring and developing new synthetic methodologies. Its defined structure and the influence of the fluorine substituents on the reactivity of the heterocyclic ring allow chemists to systematically study and optimize various chemical transformations.

The this compound core can be readily functionalized at various positions, enabling the synthesis of a diverse library of derivatives. mdpi.com The electron-withdrawing nature of the fluorine atoms influences the regioselectivity of electrophilic substitution reactions. Nitration, for example, is a common transformation used to introduce a nitro group, which can then be converted into other functionalities. The nitration of difluorinated 3-methyl-1H-indazoles has been studied, demonstrating the ability to introduce substituents onto the core structure. researchgate.net

Other functionalizations include halogenation, particularly at positions not occupied by fluorine, to provide handles for further reactions like cross-coupling. chim.it The N-H group of the pyrazole (B372694) ring is another key site for derivatization, allowing for the introduction of alkyl or aryl substituents, which can significantly alter the molecule's properties and biological activity. mdpi.comnih.gov

| Reaction Type | Position(s) of Functionalization | Reagents and Conditions | Resulting Functional Group |

|---|---|---|---|

| Nitration | 5-position | Strongly acidic conditions (e.g., HNO₃/H₂SO₄) | Nitro (-NO₂) |

| N-Alkylation | N1-position | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl |

| N-Arylation | N1-position | Aryl halide, Catalyst (e.g., CuI), Base, Ligand | N-Aryl |

| Halogenation | 3-position | N-Iodosuccinimide (NIS), Base (e.g., KOH) | Iodo (-I) |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and halogenated indazoles are excellent substrates for these transformations. mdpi.comnih.gov By first introducing a halogen, such as iodine or bromine, onto the this compound scaffold, the molecule is primed for reactions like the Suzuki-Miyaura coupling. rsc.orgnih.gov This allows for the efficient connection of various aryl or heteroaryl groups to the indazole core, rapidly building molecular complexity. mdpi.comnih.gov

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is particularly effective for this purpose due to its mild conditions and tolerance of a wide range of functional groups. nih.govnih.gov This methodology has been successfully applied to NH-free indazoles, enabling the synthesis of novel C7-arylated derivatives from C7-bromo-4-substituted-1H-indazoles. rsc.org The use of this compound derivatives in such reactions allows for the creation of complex, highly functionalized molecules that are valuable for screening in drug discovery programs.

| Indazole Substrate | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| 3-Iodo-4,7-difluoro-1H-indazole | Arylboronic acid | Pd catalyst (e.g., PdCl₂(dppf)), Base (e.g., Na₂CO₃) | Indazole C3-Aryl |

| 5-Bromo-4,7-difluoro-1H-indazole | Heteroarylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Indazole C5-Heteroaryl |

Development of Fluorinated Heterocycles as Bioisosteric Replacements in Molecular Design

A primary strategic application of this compound is in the design of bioisosteres for medicinal chemistry. Bioisosterism involves substituting one chemical group with another that retains similar physical or chemical properties, leading to comparable biological activity. Fluorine and fluorinated groups are classic bioisosteres for hydrogen atoms, hydroxyl groups, or even methyl groups, offering advantages such as increased metabolic stability and enhanced binding affinity. tandfonline.com

The difluoroethyl group, for instance, can serve as a metabolically stable mimic of a methoxy (B1213986) group, improving both potency and stability of drug candidates. nih.govcas.cnresearchgate.net Similarly, the this compound scaffold can act as a bioisosteric replacement for other bicyclic systems, such as indole (B1671886) or benzimidazole, in a parent drug molecule. The strategic placement of fluorine atoms at the 4- and 7-positions can fine-tune the molecule's electronics and lipophilicity. This can lead to improved cell permeability, reduced metabolic degradation by cytochrome P450 enzymes, and stronger interactions with the target protein, ultimately enhancing the therapeutic potential of the drug candidate. nih.govtandfonline.com The use of fluorinated indazoles as bioisosteres has been explored in the development of inhibitors for various enzymes, where the fluorine atoms contribute to favorable binding interactions within the active site. nih.govcnr.it

Q & A

Q. What are the established synthetic routes for 4,7-difluoro-1H-indazole, and how do they compare in efficiency?

- Methodological Answer : Common synthetic strategies include transition metal-catalyzed reactions and reductive cyclization. For example, transition metal catalysts (e.g., palladium) can facilitate C–N bond formation, while reductive cyclization of nitro precursors offers a pathway with fewer intermediates. Efficiency depends on reaction yield, purity, and scalability. Optimization of solvent systems (e.g., DMF or ethanol) and catalyst loading (e.g., 5–10 mol%) is critical .

Q. How is the molecular structure of this compound validated in experimental settings?

- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry, particularly for fluorine substitution patterns. Complementary techniques include , -NMR, and IR spectroscopy to verify functional groups and regiochemistry. For example, -NMR can distinguish between fluorine atoms at the 4- and 7-positions based on chemical shift differences .

Q. What pharmacological activities are associated with this compound, and how are these assays designed?

- Methodological Answer : Indazole derivatives exhibit anticancer, anti-inflammatory, and antimicrobial activities. Assays typically involve:

- In vitro cytotoxicity tests (e.g., MTT assays on cancer cell lines).

- Enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity).

- Dose-response curves to determine IC values. Standardized protocols (e.g., CLSI guidelines) ensure reproducibility .

Advanced Research Questions

Q. How can reaction conditions for synthesizing this compound be optimized to minimize by-products?

- Methodological Answer : Key parameters include:

- Temperature control : High temperatures may lead to dehalogenation; maintaining 80–100°C reduces side reactions.

- Catalyst selection : Palladium/copper systems improve regioselectivity in cross-coupling steps.

- Purification strategies : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates the target compound. Mechanistic studies (e.g., DFT calculations) guide optimization by identifying transition states .

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

- Methodological Answer : Challenges include fluorine’s low electron density, complicating X-ray diffraction. Solutions:

- High-intensity synchrotron radiation enhances data resolution.

- Low-temperature crystallography (100 K) reduces thermal motion artifacts.

- Hydrogen bonding analysis using software like Mercury to validate packing motifs .

Q. How do researchers resolve contradictions in reported pharmacological data for this compound derivatives?

- Methodological Answer : Contradictions often stem from assay variability (e.g., cell line specificity, solvent effects). Strategies:

- Comparative meta-analysis : Pool data from multiple studies using tools like RevMan to assess heterogeneity.

- Standardized protocols : Adopt OECD guidelines for cytotoxicity or antimicrobial susceptibility testing.

- Structure-activity relationship (SAR) studies : Systematically modify substituents to isolate contributing factors .

Q. What computational methods are used to predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways, such as electrophilic substitution at the indazole core. Molecular dynamics simulations predict solvent effects, while docking studies (AutoDock Vina) assess binding affinity to biological targets. Validation via experimental kinetics (e.g., stopped-flow spectroscopy) is critical .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported across studies?

- Methodological Answer : Discrepancies may arise from impurities in starting materials or unoptimized workup procedures. Solutions:

- Reproducibility checks : Replicate reactions using vendor-certified reagents (e.g., Sigma-Aldrich ≥98% purity).

- By-product identification : LC-MS or GC-MS to trace side products.

- Statistical analysis : Use ANOVA to compare yield distributions under varying conditions .

Safety and Stability Considerations

Q. What are the recommended handling protocols for this compound given limited toxicological data?

- Methodological Answer : Assume acute toxicity (Category 4) until data is available. Use:

- PPE : Nitrile gloves, lab coats, and fume hoods for synthesis.

- Storage : Inert atmosphere (argon) at −20°C to prevent decomposition.

- Emergency protocols : Neutralize spills with activated carbon and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.